molecular formula C17H19NO6S B3645176 Methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate

Methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B3645176
M. Wt: 365.4 g/mol
InChI Key: WGOIICIIFPOJAV-UHFFFAOYSA-N
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Description

Methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate typically involves the reaction of 2-ethoxyaniline with 4-chlorophenoxyacetic acid in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {4-[(2,5-dimethoxyphenyl)sulfamoyl]phenoxy}acetate
  • Methyl {4-[(2-phenoxyethyl)sulfamoyl]phenoxy}acetate

Uniqueness

Methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and facilitate its interaction with specific molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-3-23-16-7-5-4-6-15(16)18-25(20,21)14-10-8-13(9-11-14)24-12-17(19)22-2/h4-11,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOIICIIFPOJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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